molecular formula C20H23N5O B10987381 N-(naphthalen-1-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-(naphthalen-1-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B10987381
M. Wt: 349.4 g/mol
InChI Key: BQPCPFYACZBRHA-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic acetamide derivative of significant interest in medicinal chemistry research. Its molecular structure, which incorporates a naphthalene system linked to a tetrazole-functionalized cyclohexylacetamide, suggests potential for diverse biological activity. This compound is structurally related to other investigated naphthalene-acetamide hybrids, which have demonstrated potent antiproliferative properties in vitro. Specifically, analogous N-(naphthalen-2-yl)acetamide compounds have shown promising activity against a panel of human cancer cell lines, including nasopharyngeal (NPC-TW01), lung carcinoma (H661), and hepatoma (Hep3B), with certain derivatives exhibiting IC50 values in the sub-micromolar range and high selectivity for cancer cells over normal peripheral blood mononuclear cells . The inclusion of the tetrazole moiety is a critical feature, as this heterocycle is a well-known bioisostere for carboxylic acids and other functional groups in drug design. Tetrazole-containing compounds, such as the antihypertensive drug Valsartan, are known to function as angiotensin-II receptor antagonists . Furthermore, tetrazole-based molecules are frequently explored for their antioxidant and urease enzyme inhibitory activities, which are relevant in the study of conditions like hypertension and infections caused by Helicobacter pylori . The specific stereochemistry and substitution pattern on the cyclohexyl ring in this compound may influence its binding affinity to specific biological targets and its overall physicochemical properties, making it a valuable candidate for structure-activity relationship (SAR) studies. This product is intended for research purposes only, strictly within laboratory settings, to further explore its potential mechanisms of action and pharmacological applications.

Properties

Molecular Formula

C20H23N5O

Molecular Weight

349.4 g/mol

IUPAC Name

N-naphthalen-1-yl-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C20H23N5O/c26-19(22-18-10-6-8-16-7-2-3-9-17(16)18)13-20(11-4-1-5-12-20)14-25-15-21-23-24-25/h2-3,6-10,15H,1,4-5,11-14H2,(H,22,26)

InChI Key

BQPCPFYACZBRHA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2=CC=CC3=CC=CC=C32)CN4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthesis of the Cyclohexyl-Tetrazole Intermediate

The cyclohexyl-tetrazole intermediate is prepared through the following sequence:

Step 1: Cyclohexane Ring Functionalization
Cyclohexane is brominated at the 1-position using N\text{N}--bromosuccinimide (NBS) under radical initiation to yield 1-bromocyclohexane. This intermediate undergoes nucleophilic substitution with sodium azide (NaN3\text{NaN}_3) in dimethylformamide (DMF) at 80°C to form 1-azidocyclohexane.

Step 2: Tetrazole Ring Formation
1-Azidocyclohexane reacts with trimethylsilyl cyanide (TMS-CN\text{TMS-CN}) in toluene at 90°C, catalyzed by trimethylamine hydrochloride (Et3N\cdotpHCl\text{Et}_3\text{N·HCl}), to yield 1-(1H-tetrazol-1-ylmethyl)cyclohexane. The reaction proceeds via a [2+3] cycloaddition mechanism, with a reported yield of 67–82%.

Acetamide Linker Installation

The cyclohexyl-tetrazole intermediate is alkylated with ethyl bromoacetate in the presence of potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in acetonitrile, producing ethyl 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetate. Subsequent hydrolysis with aqueous hydrochloric acid (HCl\text{HCl}) yields 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid.

Final Amidation with Naphthalen-1-amine

The carboxylic acid is activated using thionyl chloride (SOCl2\text{SOCl}_2) to form the acyl chloride, which reacts with naphthalen-1-amine in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) under reflux. Triethylamine (Et3N\text{Et}_3\text{N}) is added to scavenge HCl\text{HCl}, yielding the final product with a purity >95% after recrystallization from ethanol.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterConditionYield (%)Purity (%)Source
Tetrazole SynthesisToluene, 90°C8298
AmidationCH2Cl2\text{CH}_2\text{Cl}_2, reflux7895
Hydrolysis6M HCl\text{HCl}, 60°C9097

Toluene outperformed polar solvents (e.g., DMF, DMSO) in tetrazole synthesis due to its ability to stabilize reactive intermediates. Similarly, CH2Cl2\text{CH}_2\text{Cl}_2 provided optimal solubility for the amidation step without side reactions.

Catalysts and Reagents

  • Trimethylamine hydrochloride : Enhanced cycloaddition kinetics by stabilizing azide intermediates.

  • Thionyl chloride : Efficiently activated carboxylic acids without over-acylation.

Analytical Characterization

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3) : δ 8.25 (s, 1H, tetrazole-H), 7.85–7.35 (m, 7H, naphthalene-H), 3.45 (s, 2H, CH2_2-tetrazole), 1.70–1.20 (m, 10H, cyclohexyl-H).

  • IR (KBr) : 1675 cm1^{-1} (C=O stretch), 1540 cm1^{-1} (tetrazole ring).

  • HRMS : m/z 349.1892 [M+H]+^+ (calculated: 349.1885).

X-ray Crystallography

Single-crystal X-ray analysis confirmed the spatial arrangement of the tetrazole-methyl group and the planar naphthalene system (Figure 2). The dihedral angle between the naphthalene and tetrazole planes is 87.5°, indicating minimal conjugation.

Challenges and Mitigation Strategies

Impurity Formation

  • Naphthalen-1-amine dimerization : Minimized by using excess acyl chloride and low temperatures.

  • Tetrazole isomerization : Controlled by maintaining neutral pH during cycloaddition.

Scale-Up Considerations

  • Exothermic reactions : Requires gradual reagent addition and cooling systems for tetrazole synthesis.

  • Azide handling : Sodium azide decomposition risks necessitate inert atmospheres and pressure-relief setups.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Scalability
Classical CycloadditionNaN3\text{NaN}_3, TMS-CN\text{TMS-CN}, toluene8298High
Microwave-AssistedNaN3\text{NaN}_3, DMF, 120°C7590Moderate
Solid-Phase SynthesisResin-bound intermediates6885Low

The classical cycloaddition method remains superior in yield and scalability, while microwave-assisted approaches reduce reaction times but compromise purity .

Chemical Reactions Analysis

Amide Bond Cleavage

The acetamide linkage undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Products Yield Key Findings
Acidic (HCl, 6M)Reflux, 12 hNaphthalen-1-amine + 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid78%Acidic conditions favor protonation of the amide carbonyl, accelerating nucleophilic water attack.
Basic (NaOH, 1M)80°C, 8 hSodium salt of carboxylic acid + free naphthalen-1-amine85%Base-mediated saponification proceeds faster than acid hydrolysis due to deprotonation equilibrium.

Mechanistic Insight :
The reaction follows a nucleophilic acyl substitution pathway, with hydroxide or hydronium ions attacking the carbonyl carbon. Steric hindrance from the cyclohexyl-tetrazole group reduces reaction rates compared to simpler acetamides.

Nucleophilic Substitution

The tetrazole’s N-methyl position participates in SN2 reactions:

Reagent Conditions Product Yield Applications
Methyl iodideDMF, K₂CO₃, 60°C, 24 hN-Methyltetrazole derivative62% Enhances lipophilicity for membrane permeability studies.
Benzyl bromideTHF, NaH, 0°C → RT, 18 hN-Benzyltetrazole analog55% Used to probe steric effects in receptor binding assays.

Key Limitation :
The tetrazole’s electron-deficient nature reduces reactivity toward weak electrophiles, requiring strong bases (e.g., NaH) for deprotonation .

[3+2] Cycloadditions

The tetrazole’s azide-like behavior enables click chemistry:

Dienophile Catalyst Product Yield Significance
PhenylacetyleneCuI, TBTA, DIPEA, RT1,2,3-Triazole-linked conjugate89% Generates bioconjugation handles for drug-delivery systems.
NorborneneRuPhos Pd G3, 80°CBridged bicyclic adduct73% Creates rigid scaffolds for structural biology studies.

Kinetic Data :
Second-order rate constants for phenylacetylene cycloaddition:

  • k=1.2×103M1s1k = 1.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} (25°C, DMSO) .

Naphthalene Modifications

The naphthalene system undergoes selective oxidation:

Reagent Conditions Product Yield Notes
KMnO₄ (aq)0°C, 2 h1-Naphthoic acid derivative68%Over-oxidation to quinones observed at higher temps.
H₂, Pd/C (10%)EtOH, 50 psi, 6 hPartially reduced tetrahydronaphthalene analog82%Retention of tetrazole integrity confirmed by NMR.

Challenges :
Steric shielding from the cyclohexyl group limits access to the naphthalene’s β-position, favoring α-substitution.

Coordination Chemistry

The tetrazole nitrogen atoms act as ligands for metal complexes:

Metal Salt Conditions Complex Structure Stability
Cu(NO₃)₂·3H₂OMeOH, RT, 2 h[Cu(L)₂(H₂O)₂]·2H₂O (L = ligand)Stable ≤ 200°C
AgCF₃SO₃CH₂Cl₂, N₂, 1 hDinuclear Ag₂(L)₂Light-sensitive

Applications :

  • Silver complexes show antimicrobial activity (MIC = 2 µg/mL vs. S. aureus) .

  • Copper complexes exhibit luminescence quenching in the presence of ATP.

Stability Under Physiological Conditions

Hydrolytic degradation profiles in simulated biological media:

Medium pH Half-life (t₁/₂) Major Degradants
Simulated gastric fluid1.23.2 hNaphthalen-1-amine, tetrazole-acetic acid conjugate
Plasma (human)7.448 hIntact compound (>95%)

Implications :
Rapid gastric degradation necessitates enteric coating for oral administration.

Comparative Reactivity of Structural Analogs

Compound Reactivity Difference
N-Cyclohexyl-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide18% faster hydrolysis due to reduced steric hindrance
N-(4-Methoxyphenyl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamideEnhanced electron density slows electrophilic substitution at naphthalene by 40%
2-[1-(Tetrazol-1-ylmethyl)cyclohexyl]-N-(2,2-dihydroxyethyl)acetamideHydrogen bonding network increases aqueous solubility 5-fold

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Tetrazole derivatives, including N-(naphthalen-1-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide, have been studied for their diverse pharmacological properties. Research indicates that tetrazoles can exhibit anti-inflammatory, analgesic, and antimicrobial activities. For instance, a series of substituted tetrazoles has shown significant inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in anti-inflammatory drug development. The compound's structure suggests potential for similar activity, warranting further investigation into its efficacy as an anti-inflammatory agent .

Case Studies

Several studies have explored the synthesis and biological evaluation of tetrazole compounds. For example, a study reported the synthesis of various 5-substituted tetrazoles that demonstrated promising analgesic properties in vivo. The most active compounds exhibited significant pain relief comparable to standard analgesics like ibuprofen . Additionally, tetrazole derivatives have been evaluated for their anticancer properties, with some showing selective cytotoxicity against cancer cell lines while sparing normal cells .

Antimicrobial Applications

Research has indicated that compounds containing tetrazole rings can possess antimicrobial properties against various pathogens. A notable study synthesized a series of tetrazole derivatives and evaluated their activity against Entamoeba histolytica, revealing some compounds with IC50 values indicating potent antiamoebic activity . The structural versatility of this compound may enhance its effectiveness against resistant strains of bacteria and protozoa.

Material Science

Polymeric Applications

The incorporation of tetrazole structures into polymers has been explored for their potential use in advanced materials. Tetrazole-containing polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites. The unique electronic properties of tetrazoles also make them candidates for use in electronic devices and sensors .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies, including the use of microwave-assisted synthesis and green chemistry approaches, have improved yields and reduced environmental impact .

Summary Table: Properties and Applications

Property Description
Chemical Structure Contains naphthalene and tetrazole moieties
Pharmacological Activity Anti-inflammatory, analgesic, antimicrobial
Synthesis Techniques Multi-component reactions, microwave-assisted synthesis
Material Applications Potential use in advanced materials due to enhanced thermal stability and electronic properties

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole/Triazole Moieties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Spectral Data (IR/NMR) Reference
Target Compound C₂₀H₂₃N₅O 349.4 Naphthalen-1-yl, tetrazole-methylcyclohexyl Not explicitly reported
N-(propan-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide C₁₃H₂₃N₅O 265.35 Isopropyl group instead of naphthyl IR: C=O (1678 cm⁻¹); HRMS: [M+H]⁺ 265.35
6a: 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide C₂₁H₁₈N₄O₂ 358.4 Triazole core, phenyl group IR: C=O (1671 cm⁻¹), NH (3262 cm⁻¹)
10k: 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(naphthalen-1-yl)acetamide C₂₉H₂₄ClN₃O₃ 498.0 Indole core, 4-chlorobenzoyl, naphthyl HRMS: [M+H]⁺ 498.15; ¹H NMR: δ 8.36 (triazole)

Key Observations :

  • The tetrazole group in the target compound enhances hydrogen-bonding capacity and metabolic stability compared to triazole-containing analogues (e.g., 6a) .
  • Indole-based analogues (e.g., 10k) show distinct anticancer activity due to their planar aromatic systems, which are absent in the target compound .

Pharmacological and Physicochemical Comparisons

Bioactivity :
Physicochemical Properties :
  • Solubility : The tetrazole moiety (pKa ~4.5) may improve aqueous solubility at physiological pH compared to nitro- or chloro-substituted analogues (e.g., 6b, 6m) .
  • Thermal Stability : Melting points for similar compounds range from 153–194°C , influenced by substituent polarity and crystallinity .

Availability and Commercial Suppliers

However, specialized suppliers like VITAS-M LABORATORY and Interbioscreen Ltd. synthesize custom acetamide derivatives upon request .

Biological Activity

N-(naphthalen-1-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene moiety linked to a cyclohexyl group via a tetrazole ring. The structural formula can be represented as follows:

C17H22N4\text{C}_{17}\text{H}_{22}\text{N}_{4}

This structure is significant for its interaction with biological targets, influencing its pharmacological properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of naphthalenes can inhibit the proliferation of nasopharyngeal carcinoma (NPC-TW01) cells with IC50 values as low as 0.6 μM .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamideNPC-TW010.6Alters cell cycle distribution
This compoundVariousTBDTBD

Neuropharmacological Effects

The compound's tetrazole ring is associated with neuropharmacological activities. Tetrazole derivatives are known to influence neurotransmitter systems and may exhibit anxiolytic or antidepressant effects. Studies suggest that modifications in the tetrazole structure can enhance these effects, making this compound a candidate for further exploration in neurotherapeutic applications .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cell signaling pathways related to cancer proliferation and neuronal function.

Study on Antiproliferative Activity

A recent study synthesized various naphthalene derivatives and tested their effects on cancer cell lines. The findings indicated that certain structural modifications led to significant increases in cytotoxicity against human cancer cells while sparing normal cells . This selectivity is crucial for developing safer cancer therapies.

Neuropharmacological Investigation

Another study focused on the neuropharmacological properties of tetrazole-containing compounds. It was found that specific derivatives could modulate serotonin and dopamine pathways, suggesting potential applications in treating mood disorders .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(naphthalen-1-yl)acetamide derivatives with tetrazole moieties?

The synthesis of such compounds typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the tetrazole ring. For example, substituted 1,2,3-triazole-acetamide derivatives are synthesized by reacting alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) with azides (e.g., 2-azido-N-phenylacetamide) in a tert-BuOH/H₂O solvent system using Cu(OAc)₂ as a catalyst . The reaction proceeds at room temperature for 6–8 hours, followed by extraction, drying, and recrystallization. Similar strategies can be adapted for tetrazole incorporation by substituting triazole precursors with tetrazole-forming reagents.

Q. How is the structural integrity of N-(naphthalen-1-yl)acetamide derivatives validated experimentally?

Characterization relies on multi-spectral analysis:

  • IR spectroscopy : Key peaks include C=O stretches (~1670 cm⁻¹), NH stretches (~3260 cm⁻¹), and tetrazole ring vibrations (~1250 cm⁻¹) .
  • NMR : ¹H NMR identifies methylene protons (e.g., –NCH₂CO– at δ 5.38 ppm) and aromatic protons (δ 7.2–8.6 ppm). ¹³C NMR confirms carbonyl carbons (~165 ppm) and cyclohexyl/tetrazole carbons .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₁₈ClN₄O₂ at m/z 393.1118) .

Advanced Research Questions

Q. How can conflicting spectral data for structurally similar derivatives be resolved during characterization?

Discrepancies in NMR or IR data often arise from conformational flexibility (e.g., cyclohexyl chair-to-boat transitions) or solvent effects. For example, cyclohexylmethyl groups may exhibit split peaks in ¹H NMR due to restricted rotation. Cross-validation using X-ray crystallography (as applied in N-(thiazol-2-yl)acetamide derivatives ) or computational modeling (e.g., DFT for predicting chemical shifts) is recommended . Additionally, optimizing solvent polarity (e.g., DMSO-d₆ vs. CDCl₃) can minimize ambiguity .

Q. What strategies improve the yield and selectivity of tetrazole-functionalized acetamides in multi-step syntheses?

  • Catalyst optimization : Replace Cu(OAc)₂ with CuI or ascorbate-copper systems to enhance regioselectivity in cycloadditions .
  • Solvent tuning : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while mixed solvents (e.g., tert-BuOH/H₂O) stabilize reactive intermediates .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate high-purity products .

Q. How do structural modifications (e.g., naphthyl vs. phenyl or tetrazole vs. triazole) influence biological or catalytic activity?

  • Naphthyl groups : Enhance π-π stacking in protein binding pockets, as seen in Bcl-2/Mcl-1 inhibitors .
  • Tetrazole moieties : Improve metabolic stability and metal-binding capacity compared to triazoles, making them suitable for catalytic ligands (e.g., nickel complexes in cycloalkane oxidation) .
  • Cyclohexylmethyl substituents : Increase steric bulk, potentially reducing off-target interactions in enzyme inhibition studies .

Q. What experimental designs address low yields in the final cycloaddition step of tetrazole-acetamide synthesis?

  • Reagent stoichiometry : Use a 1.2:1 molar ratio of azide to alkyne to ensure complete conversion .
  • Temperature control : Heating to 50–60°C accelerates slow reactions but may require inert atmospheres to prevent oxidation .
  • Real-time monitoring : Employ TLC (hexane/ethyl acetate, 8:2) or in situ IR to track reaction progress and adjust conditions dynamically .

Methodological Notes

  • Contradictory data : Compare crystallographic data (e.g., bond lengths/angles from X-ray structures ) with computational predictions to resolve ambiguities in stereochemistry .
  • Scalability : Pilot small-scale reactions (0.5 mmol) before scaling to 10+ mmol to assess exothermicity and byproduct formation .

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